1-Fluoro-3-(trans-4-propylcyclohexyl)benzene

Liquid crystal dielectrics Dielectric anisotropy Meta-para fluorine isomerism

1-Fluoro-3-(trans-4-propylcyclohexyl)benzene (CAS 119511-09-0; also registered as 138679-81-9) is a fluorinated phenylcyclohexane derivative with the molecular formula C₁₅H₂₁F and molecular weight 220.32 g·mol⁻¹. It belongs to the class of fluorinated liquid crystal intermediates characterized by a rigid trans-4-propylcyclohexyl core attached to a mono-fluorinated benzene ring at the meta position.

Molecular Formula C15H21F
Molecular Weight 220.32 g/mol
CAS No. 119511-09-0
Cat. No. B173560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-3-(trans-4-propylcyclohexyl)benzene
CAS119511-09-0
Synonyms1-Fluoro-3-(4-propyl-cyclohexyl)-benzene
Molecular FormulaC15H21F
Molecular Weight220.32 g/mol
Structural Identifiers
SMILESCCCC1CCC(CC1)C2=CC(=CC=C2)F
InChIInChI=1S/C15H21F/c1-2-4-12-7-9-13(10-8-12)14-5-3-6-15(16)11-14/h3,5-6,11-13H,2,4,7-10H2,1H3
InChIKeyUCPPGQWSQUGPEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Fluoro-3-(trans-4-propylcyclohexyl)benzene (CAS 119511-09-0): Procurement-Grade Overview for Liquid Crystal and Advanced Materials R&D


1-Fluoro-3-(trans-4-propylcyclohexyl)benzene (CAS 119511-09-0; also registered as 138679-81-9) is a fluorinated phenylcyclohexane derivative with the molecular formula C₁₅H₂₁F and molecular weight 220.32 g·mol⁻¹ [1]. It belongs to the class of fluorinated liquid crystal intermediates characterized by a rigid trans-4-propylcyclohexyl core attached to a mono-fluorinated benzene ring at the meta position. The compound is primarily utilized as a key building block in the synthesis of advanced liquid crystal mixtures for display technologies [2], where the strategic placement of the fluorine substituent modulates dielectric anisotropy, mesophase behavior, and rotational viscosity. Computed physicochemical properties include a density of 0.962 ± 0.06 g·cm⁻³ (20 °C), a boiling point of 286.9 ± 19.0 °C (760 Torr), a flash point of 120.0 ± 9.0 °C, and an XLogP3 of 5.9 . The compound is available from multiple suppliers at purities ≥ 95% (GC), with some vendors offering > 98% .

Why Generic Substitution Fails for 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene in Liquid Crystal Formulation


Simple substitution of 1-fluoro-3-(trans-4-propylcyclohexyl)benzene with its para-fluoro isomer (CAS 76802-60-3) or with non-fluorinated phenylcyclohexane analogs fundamentally alters the dielectric anisotropy profile and mesophase temperature range of the resulting liquid crystal mixture. In fluorinated phenyl bicyclohexane liquid crystals, the meta-fluorine substitution pattern produces a temperature-dependent anisotropic dielectric response that, in equimolar mixture with para-fluorine-substituted counterparts, yields dielectric effectiveness equivalent to a single para-fluorine substituted compound [1]. Replacing the meta-fluoro isomer with a para-fluoro analog therefore shifts the dielectric anisotropy contribution in a non-linear fashion. Additionally, the number of fluorine atoms on the benzene ring directly governs the nematic phase temperature range: increasing fluorination systematically narrows the nematic window [2]. Substituting with a difluoro analog (e.g., 1,3-difluoro-5-(trans-4-propylcyclohexyl)benzene, CAS 144261-13-2) would thus contract the operating temperature range. The fluorophenylcyclohexane class as a whole lowers mixture viscosity by 10–50% relative to non-fluorinated base mixtures [3], meaning that omission of fluorine altogether degrades switching-speed performance. These interdependent structure-property relationships make generic interchange unfeasible without re-optimizing the entire LC formulation.

Quantitative Differentiation Evidence for 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene vs. Closest Analogs


Meta-Fluorine Positioning Drives Predictable Dielectric Anisotropy Tuning in Binary Fluorinated LC Mixtures

In binary mixtures of fluorinated phenyl bicyclohexane liquid crystals, compositions in which meta-para-fluorine-substituted molecules are present in equal proportion yield an anisotropic dielectric effectiveness equal to that of a mixture containing a single para-fluorine-substituted compound [1]. This means that 1-fluoro-3-(trans-4-propylcyclohexyl)benzene (meta-fluorine) can be blended with its para-fluoro counterpart to dial in a specific dielectric anisotropy value without overshooting the target. The meta-fluoro substitution pattern contributes a distinct dipole moment orientation relative to the molecular long axis compared to para-fluoro substitution, as confirmed by molecular mechanics calculations on related bi-cyclohexyl phenyl systems where dipole moments increase systematically from 1.93 D (mono-fluoro) to 3.37 D (tri-fluoro) with progressive fluorination [2]. The meta position allows lateral dipole contribution without the full axial polarization characteristic of para substitution. For the related bicyclohexyl phenyl series, the 3ccp-f compound (propyl chain, mono-fluoro, analogous core) exhibits a nematic phase over a wide temperature range, and increasing fluorination from mono- to di- to tri-fluoro progressively narrows this nematic range [3].

Liquid crystal dielectrics Dielectric anisotropy Meta-para fluorine isomerism

Fluorophenylcyclohexane Class Delivers 37.5% Viscosity Reduction in TN LC Mixtures vs. Non-Fluorinated Formulations

Fluorophenylcyclohexane compounds, including the alkyl-substituted fluorobenzene derivatives to which 1-fluoro-3-(trans-4-propylcyclohexyl)benzene belongs, function as viscosity-lowering additives in liquid crystal dielectrics. Patent US4302352A (EP0014840A1) explicitly demonstrates that incorporating 21 wt% of 4-(trans-4-n-nonylcyclohexyl)-fluorobenzene into a standard cyanobiphenyl/cyanophenylcyclohexane base mixture reduces the bulk viscosity from 32 cSt to 20 cSt (a 37.5% decrease) while maintaining a positive dielectric anisotropy of +10.2 and a nematic phase range from −10 °C to +55 °C [1]. In a second example, 23 wt% of 4-(trans-4-n-heptylcyclohexyl)-fluorobenzene reduced viscosity from 40 cSt to 32 cSt (a 20% decrease) with Δε = +12.5 and nematic range −6 °C to +61 °C [1]. The patent teaches that fluorophenylcyclohexanes generally lower the viscosity of liquid crystal base materials by an average of 10–50% and correspondingly shorten switching times [2]. The meta-fluoro substitution pattern contributes to this viscosity reduction while preserving a lateral dipole component that aids dielectric anisotropy, as opposed to non-fluorinated phenylcyclohexanes which provide neither dipole contribution nor comparable viscosity thinning.

Rotational viscosity Switching time Twisted nematic displays

Computed Physicochemical Property Differentiation: Meta-Fluoro vs. Para-Fluoro Isomer

Both the meta-fluoro target compound (CAS 119511-09-0) and its para-fluoro isomer (CAS 76802-60-3) share the same molecular formula (C₁₅H₂₁F) and molecular weight (220.32 g·mol⁻¹), but the fluorine substitution position differentiates their computed and experimental properties. For 1-fluoro-3-(trans-4-propylcyclohexyl)benzene, computed properties include: density 0.962 ± 0.06 g·cm⁻³ (20 °C, 760 Torr), boiling point 286.9 ± 19.0 °C, flash point 120.0 ± 9.0 °C, XLogP3 = 5.9, topological polar surface area = 0 Ų, water solubility = 3.1 × 10⁻⁴ g·L⁻¹ (25 °C), and a water solubility of 9.74 μg·L⁻¹ at 20 °C as reported by ChemBK . The predicted logP of 5.9 indicates high lipophilicity, consistent with the bulky cyclohexyl and propyl substituents. The para-fluoro isomer (CAS 76802-60-3) is reported by Chemsrc with the same molecular weight (220.32) but is classified under a different InChIKey (GXMLXDAPXSEBBT-UHFFFAOYSA-N) . The solubility of the para isomer in polar solvents may differ due to altered dipole vector orientation, though head-to-head experimental solubility data for both isomers under identical conditions is not available in the surveyed literature. The meta-fluoro compound's GHS classification includes H302-H315-H319-H335 (harmful if swallowed; skin and eye irritation; respiratory irritation) with Signal Word 'Warning' .

Physicochemical properties Lipophilicity Aqueous solubility

Synthetic Accessibility via Grignard-Mediated Route with Defined Intermediates in Patent CN107573212A

Patent CN107573212A (Ningxia Zhongxing Display Materials Co., Ltd., 2018) discloses a specific synthetic protocol for 1-fluoro-3-(trans-4-propylcyclohexyl)benzene via a Grignard-mediated route [1]. In Embodiment 1, 3-fluorophenylmagnesium bromide is prepared from 38.5 g (0.22 mol) of 3-fluorobromobenzene and 5.9 g (0.24 mol) of magnesium in THF, then reacted with 31.2 g (0.2 mol) of 1,4-cyclohexanedione monoethylene glycol ketal in toluene at 60 °C. After acidic workup, ketal deprotection with p-toluenesulfonic acid/ethylene glycol, and purification, the target trans-4-propylcyclohexyl-fluorobenzene is obtained [1]. This patent also covers homologous compounds with ethyl, pentyl, and other alkyl chains, and with difluoro and trifluoro substitution patterns (e.g., Embodiment 2: 1,3-difluoro-5-(trans-4-pentylcyclohexyl)benzene), providing a unified synthetic platform for the entire fluorinated phenylcyclohexane class [2]. The availability of a documented, scalable synthetic route with defined intermediates reduces procurement risk for R&D teams requiring multi-gram to kilogram quantities.

Synthesis method Grignard reaction Process chemistry

Single Fluorine Atom at Meta Position Maximizes Nematic Phase Width Compared to Multi-Fluorinated Analogs

A systematic study of nine nematogenic fluorobenzene derivatives by Haldar et al. (2010) established that the temperature range of the nematic phase decreases when the number of fluorine atoms on the benzene ring is increased [1]. Mono-fluorinated derivatives retain the broadest nematic windows, while di-fluoro and tri-fluoro substitution progressively narrow the mesophase range. In the related bi-cyclohexyl phenyl series (3ccp-f, 3ccp-ff, 3ccp-fff and 5ccp-f, 5ccp-ff, 5ccp-fff), all six compounds exhibit a nematic phase, but the mono-fluoro derivatives (3ccp-f and 5ccp-f) display the widest nematic temperature ranges as confirmed by DSC and polarizing optical microscopy [2]. Molecular mechanics calculations reveal that the dipole moment increases from 1.93 D (mono-fluoro) to 2.72 D (di-fluoro) to 3.37 D (tri-fluoro), with the largest increment occurring between mono- and di-fluoro substitution [2]. Since 1-fluoro-3-(trans-4-propylcyclohexyl)benzene bears a single fluorine atom, it is predicted to exhibit a broader nematic phase than its di-fluoro analog (1,3-difluoro-5-(trans-4-propylcyclohexyl)benzene, CAS 144261-13-2), making the mono-fluoro compound the preferred choice for formulations requiring wide-temperature-range operation.

Nematic phase stability Fluorination degree Mesophase temperature range

Commercially Available Purity Grades and Vendor Differentiation for Procurement Decision-Making

1-Fluoro-3-(trans-4-propylcyclohexyl)benzene is offered by multiple suppliers with varying purity grades. ATOMFAIR supplies the compound at > 98% purity (GC) . Alfa Chemistry's LiqCryst division offers it at 99%+ purity as a crystal intermediate . Shanghai Hao Hong Biomedical Technology Co. and Leyan supply at 95+% purity [1]. Toronto Research Chemicals (TRC) lists the compound as catalog F069675 at $415.00/250 mg and $685.00/500 mg (2022 pricing) [1]. Ambeed offers 1 g at $210.00 (95+% purity, 2024 pricing) [1]. Alichem provides 5 g at $562.80 (95%) [1]. In contrast, the para-fluoro isomer (CAS 76802-60-3) and the difluoro analog (CAS 144261-13-2) are available from different supplier networks with fewer catalog listings, indicating potentially longer lead times or custom synthesis requirements. The GHS classification for the meta-fluoro compound (H302-H315-H319-H335, Signal Word: Warning) is consistent across multiple vendor SDS documents , while the compound is classified as 'Not hazardous material' for DOT/IATA transport .

Purity specification Supplier comparison Quality assurance

Optimal Application Scenarios for 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene Based on Quantitative Differentiation Evidence


Positive Dielectric Anisotropy TN/STN Display Mixture Formulation Requiring Fine-Tuned Threshold Voltage

When formulating twisted nematic (TN) or super-twisted nematic (STN) liquid crystal mixtures that require a specific positive dielectric anisotropy (Δε) for low-voltage operation, the meta-fluoro isomer serves as a non-redundant tuning component. As demonstrated by Nishi et al., equimolar blends of meta-fluoro and para-fluoro substituted phenyl bicyclohexane compounds produce anisotropic dielectric effectiveness equivalent to a para-only baseline [1]. By incorporating 1-fluoro-3-(trans-4-propylcyclohexyl)benzene alongside a para-fluoro analog at controlled ratios, formulators can dial in intermediate Δε values without overshooting the target, enabling precise threshold voltage (Vth) optimization for portable display applications operating below 3.3 V. The compound's single-fluorine architecture preserves a broad nematic phase window, essential for displays requiring −10 °C to +70 °C operating range [2].

Low-Viscosity LC Dielectric for Fast-Switching Active-Matrix LCDs

For active-matrix liquid crystal displays (AM-LCDs) demanding sub-10 ms response times, the fluorophenylcyclohexane class, including the target compound, functions as a viscosity-lowering dopant. Patent US4302352A demonstrates that incorporating 21 wt% of a fluorophenylcyclohexane analog into a cyanobiphenyl-based host mixture reduces bulk viscosity by 37.5% (from 32 cSt to 20 cSt), with a corresponding decrease in switching time [3]. The meta-fluoro substitution contributes lateral dipole character while preserving the low rotational viscosity imparted by the trans-cyclohexyl spacer. The compound's high XLogP3 of 5.9 ensures excellent miscibility with other hydrophobic LC components, while the extremely low water solubility (3.1 × 10⁻⁴ g·L⁻¹) minimizes hydrolytic degradation during display fabrication and long-term operation .

Scalable Synthesis of Fluorinated Liquid Crystal Intermediate Libraries for Combinatorial Mixture Screening

R&D groups engaged in combinatorial screening of LC mixtures benefit from the explicitly documented synthetic route in CN107573212A, which provides a unified platform for accessing 1-fluoro-3-(trans-4-propylcyclohexyl)benzene and its homologs (ethyl, pentyl chain variants; difluoro and trifluoro analogs) using a common Grignard-mediated strategy [4]. The availability of a patent-exemplified synthesis with defined intermediates reduces process development time for scaling from milligram to kilogram quantities. The mono-fluoro compound's broader nematic phase range, compared to multi-fluorinated analogs [2], makes it the preferred starting scaffold for generating compound libraries intended for wide-temperature-range LC mixture optimization. Multiple commercial suppliers offering > 98% (GC) purity ensure rapid procurement of research-grade material without the lead-time penalty of custom synthesis .

Environmental Fate and Toxicology Screening of Fluorinated Liquid Crystal Monomers

With increasing regulatory scrutiny on fluorinated liquid crystal monomers (LCMs) as emerging environmental contaminants, 1-fluoro-3-(trans-4-propylcyclohexyl)benzene serves as a model mono-fluorinated LCM for persistence, bioaccumulation, and toxicity (PBT) screening studies. The compound's computed logP of 5.9 and negligible aqueous solubility (9.74 μg·L⁻¹ at 20 °C) predict significant partitioning to organic phases and potential for bioaccumulation, analogous to the structurally related LCM 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (EDPrB) that has been identified as a persistent environmental pollutant [5]. The documented GHS hazard profile (H302-H315-H319-H335, Warning) and non-hazardous transport classification provide a baseline for occupational exposure assessment during laboratory handling and scale-up.

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